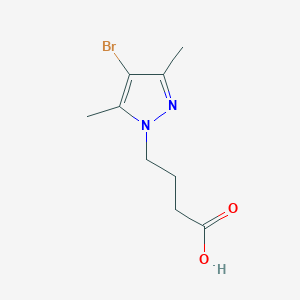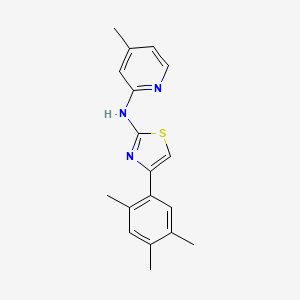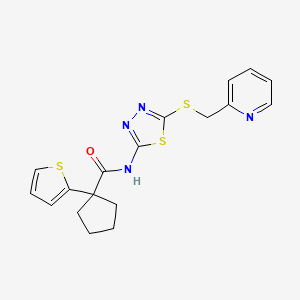
3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one, commonly known as IQ-1S, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of quinazolin-4(3H)-ones, which are known for their diverse biological activities. IQ-1S has been shown to exhibit anti-inflammatory, anti-cancer, and immunomodulatory effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Neuroleptic and Antipsychotic Potential : Research on indole derivatives, such as those incorporating piperidine and quinazolinone moieties, has revealed their potential as neuroleptic and antipsychotic agents. For instance, studies have found that certain indole derivatives exhibit significant dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating their potential use in treating conditions like schizophrenia (Perregaard et al., 1992).
- Antitubercular Activity : Compounds from the 2,4-diaminoquinazoline series have been evaluated for their potential as anti-tubercular agents. These studies contribute to tuberculosis drug discovery, showcasing the therapeutic potential of quinazolinone derivatives in infectious disease treatment (Odingo et al., 2014).
Synthetic and Chemical Applications
- Antifungal and Antimicrobial Derivatives : Quinazolinone derivatives have been synthesized and tested for their antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Shivan & Holla, 2011).
- Ultrasound-Assisted Synthesis : Novel methodologies for the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones have been developed, utilizing ultrasound-assisted processes. This research indicates the versatility and efficiency of such compounds in synthetic chemistry (Chen et al., 2016).
Anticancer Research
- Anticancer and Antimicrobial Activities : Indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds have shown promising results against various cancer cell lines and microbial species, offering insights into the design of new chemotherapeutic agents (Gali et al., 2014).
Anticonvulsant Potential
- Anticonvulsant Agents : The synthesis and evaluation of quinazolinonyl substituted indoles as potent anticonvulsant agents have been investigated, demonstrating the potential of these derivatives in treating neurological disorders (Archana, 2019).
Propiedades
IUPAC Name |
3-[1-(1H-indole-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21-17-8-2-4-10-19(17)23-14-26(21)16-7-5-11-25(13-16)22(28)20-12-15-6-1-3-9-18(15)24-20/h1-4,6,8-10,12,14,16,24H,5,7,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKIVZLXZDHXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(1H-indole-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]acetamide](/img/structure/B2918499.png)
![3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2918500.png)



![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2918508.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-2-yl)acetic acid](/img/structure/B2918510.png)
![2-Azabicyclo[3.1.0]hexan-3-one](/img/structure/B2918511.png)
![3,6-Dihydro-2H-pyridin-1-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2918512.png)

